molecular formula C11H8N2O2S B14756099 2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline CAS No. 257-68-1

2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline

Cat. No.: B14756099
CAS No.: 257-68-1
M. Wt: 232.26 g/mol
InChI Key: ZLTSKARLXVABTN-UHFFFAOYSA-N
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Description

2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline is a heterocyclic compound that has garnered significant interest in the field of synthetic organic and medicinal chemistry. This compound is part of a larger family of thiazoloquinazolines, which are known for their diverse pharmacological activities, including antifungal, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline typically involves the reaction of thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives with various reagents. One common method includes the use of hydrazine hydrate, 2-aminobenzimidazole, 3-methyl-5-amino pyrazole, and 3-amino-1,2,4-triazole under specific reaction conditions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is believed to result from the inhibition of specific enzymes involved in fungal cell wall synthesis. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparison with Similar Compounds

    Thiazolo[2,3-b]quinazoline: Shares a similar core structure but lacks the dioxolo ring.

    Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar pharmacological activities.

    Triazolo[1,5-a]pyrimidine: Known for its diverse biological activities.

Uniqueness: 2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline is unique due to its dioxolo ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

257-68-1

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaene

InChI

InChI=1S/C11H8N2O2S/c1-2-16-11-12-8-4-10-9(14-6-15-10)3-7(8)5-13(1)11/h1-4H,5-6H2

InChI Key

ZLTSKARLXVABTN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C=C2N=C4N1C=CS4)OCO3

Origin of Product

United States

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